1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
The compound 1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidine derivative characterized by a heterocyclic core fused with pyrazole and pyrimidine rings. Key structural features include:
- 1-ethyl and 3-methyl substituents on the pyrazole ring.
- 5-((3-methoxybenzyl)thio): A thioether group with a 3-methoxybenzyl moiety.
- 6-(4-methylbenzyl): A 4-methylbenzyl group at position 6.
Properties
IUPAC Name |
1-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-7-6-8-20(13-19)30-4)27(23(22)29)14-18-11-9-16(2)10-12-18/h6-13H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHWUBMKLQHEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, with the CAS number 1359083-33-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antiproliferative and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.6 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities, particularly in cancer therapy.
| Property | Value |
|---|---|
| CAS Number | 1359083-33-2 |
| Molecular Formula | C24H26N4O2S |
| Molecular Weight | 434.6 g/mol |
Antiproliferative Activity
Research indicates that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazoles showed moderate to potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080. Specifically, compounds that mimic the structure of combretastatin A-4 (CA-4) were noted for their ability to inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cell division .
In a comparative SAR analysis, it was found that modifications at the N-1 position of the pyrazole skeleton enhanced potency. The compound may exhibit similar mechanisms of action due to its structural characteristics.
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. A related study highlighted the ability of pyrazole derivatives to inhibit nitric oxide production and reduce inflammatory cytokines in vitro. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .
Synthesis and Evaluation
In a systematic evaluation of pyrazole derivatives, researchers synthesized various compounds and assessed their biological activities. The synthesis involved standard organic reactions followed by purification processes such as recrystallization or chromatography. The biological evaluations included:
- Cell Viability Assays : Utilizing MTT or similar assays to determine the cytotoxic effects on cancer cell lines.
- Mechanistic Studies : Investigating the mode of action through tubulin polymerization assays and immunostaining techniques.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Moderate to potent activity against cancer cell lines; inhibition of tubulin polymerization observed. |
| Anti-inflammatory Effects | Significant reduction in nitric oxide and inflammatory cytokines in vitro. |
Comparison with Similar Compounds
Research Findings and Contradictions
- vs. : While both feature pyrazolo-pyrimidine cores, the sulfonyl group in enhances solubility but reduces cellular uptake compared to the target’s benzyl groups .
- vs. Target : The pyrazolo-pyridine core () exhibits lower kinase affinity but higher solubility, highlighting the trade-off between core structure and substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
